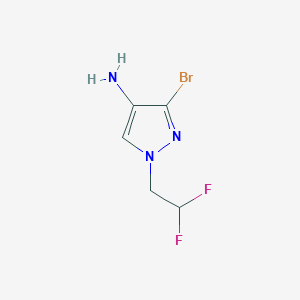

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Description

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with bromine and a difluoroethyl group

Properties

Molecular Formula |

C5H6BrF2N3 |

|---|---|

Molecular Weight |

226.02 g/mol |

IUPAC Name |

3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine |

InChI |

InChI=1S/C5H6BrF2N3/c6-5-3(9)1-11(10-5)2-4(7)8/h1,4H,2,9H2 |

InChI Key |

PMBBXADYURFZMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C-3 Bromine

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Mechanistic Insight :

The bromine’s reactivity is enhanced by the electron-deficient pyrazole ring, which stabilizes the transition state during NAS. The difluoroethyl group’s inductive effect further polarizes the C–Br bond, facilitating nucleophilic attack.

Cross-Coupling Reactions at C-3 Bromine

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Structural Impact :

Coupling reactions introduce aryl or alkynyl groups, expanding applications in medicinal chemistry. Steric effects from the difluoroethyl group slightly reduce yields compared to unsubstituted pyrazoles .

Functionalization of the C-4 Amine Group

The primary amine at position 4 undergoes derivatization to form secondary or tertiary amines:

Applications :

Acylated derivatives show improved metabolic stability, while sulfonamides are explored as enzyme inhibitors targeting parasitic kinases .

Electrophilic Aromatic Substitution (EAS)

The electron-rich amine group directs electrophiles to positions 5 and 2 of the pyrazole ring:

Mechanistic Note :

The amine group activates the ring toward EAS, but steric and electronic effects from the difluoroethyl group suppress substitution at position 1 .

Reductive Transformations

Controlled reduction of functional groups:

Industrial Relevance :

Reductive debromination is employed to generate intermediates for agrochemical synthesis .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but degrades in strong acidic/basic media (t₁/₂ = 12 hrs at pH 1 or 13).

-

Thermal Stability : Decomposes above 200°C via cleavage of the difluoroethyl group .

This compound’s versatility in cross-coupling, substitution, and amine functionalization makes it a critical intermediate in drug discovery and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy and selectivity of drugs targeting specific enzymes or receptors. For instance, its difluoroethyl group can improve the binding affinity to biological targets, making it valuable in drug design aimed at conditions like cancer and infectious diseases.

Case Study: Inhibitors of Trypanosoma brucei N-myristoyltransferase

Research has shown that derivatives of pyrazole compounds can inhibit Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis. Modifications to the pyrazole structure, including the incorporation of difluoroethyl groups, have been linked to improved blood-brain barrier permeability and enhanced therapeutic potential .

Materials Science

Advanced Materials Development

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is being explored for its potential in creating advanced materials such as polymers and nanomaterials. The unique electronic properties imparted by the difluoroethyl group may lead to materials with improved stability and performance in various applications.

Biological Research

Biological Probes and Ligands

In biological studies, this compound acts as a probe or ligand to investigate enzyme mechanisms and protein interactions. Its ability to selectively bind to certain proteins makes it useful in elucidating biological pathways and understanding disease mechanisms.

Table 1: Biological Activity Overview

| Application | Description |

|---|---|

| Enzyme Inhibition | Acts as a selective inhibitor for various enzymes |

| Protein Interaction | Serves as a ligand for probing protein interactions |

| Antimicrobial Studies | Investigated for potential antimicrobial properties |

Industrial Applications

Agrochemicals Production

The compound is utilized in synthesizing agrochemicals, where its structural characteristics contribute to the development of effective pesticides and herbicides. The difluoroethyl group is particularly relevant in enhancing the bioactivity of agrochemical formulations.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the amine group but shares the bromine and difluoroethyl substituents.

1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Lacks the bromine atom but contains the difluoroethyl and amine groups.

3-bromo-1H-pyrazol-4-amine: Lacks the difluoroethyl group but contains the bromine and amine groups.

Uniqueness

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the combination of the bromine, difluoroethyl, and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a difluoroethyl group, which enhance its interaction with various biological targets. Its structure allows it to be utilized in medicinal chemistry, materials science, and biological research.

| Property | Details |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 226.02 g/mol |

| IUPAC Name | 3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine |

| InChI Key | PMBBXADYURFZMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=NN1CC(F)F)Br)N |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoroethyl group increases binding affinity and selectivity, while the bromine atom can participate in halogen bonding, stabilizing interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various therapeutic effects.

Medicinal Applications

Research indicates that this compound is being explored for its potential as a pharmaceutical agent. It serves as a building block for synthesizing compounds that target specific enzymes or receptors involved in various diseases. For instance, it has been investigated in the context of developing enzyme inhibitors and receptor modulators .

Case Studies

- Trypanosoma brucei N-myristoyltransferase (TbNMT) : A study highlighted the optimization of pyrazole sulfonamide derivatives as inhibitors of TbNMT, showing that modifications in the pyrazole structure could enhance potency and blood-brain barrier penetration. Although this study did not focus directly on this compound, it illustrates the relevance of pyrazole derivatives in targeting similar biological pathways .

- Antifungal Activity : Another research effort examined halogen-substituted pyrazoles for their antifungal properties. The findings suggest that compounds like this compound could be effective against fungal infections by modulating specific biological pathways .

Summary of Biological Activities

Recent studies have shown that pyrazole derivatives exhibit a wide range of biological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Enzyme inhibition

These activities are often linked to their structural features and the presence of halogen atoms which enhance their pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.